![molecular formula C16H13F3N4O3 B15113916 2-Phenyl-5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15113916.png)
2-Phenyl-5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-Phenyl-5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, an oxadiazole ring, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of carboxylic acid moieties with substituted amines followed by cyclization can yield the desired pyrrole derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Phenyl-5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. The oxadiazole ring and trifluoromethyl group are known to enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting key enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and are known for their biological activities.
Other Oxadiazole Derivatives: Compounds containing the 1,3,4-oxadiazole moiety are widely studied for their antimicrobial and anticancer properties.
Uniqueness
What sets 2-Phenyl-5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is the combination of its trifluoromethyl group and the octahydropyrrolo[3,4-c]pyrrole core, which may confer unique biological activities and chemical reactivity not observed in other similar compounds.
Properties
Molecular Formula |
C16H13F3N4O3 |
---|---|
Molecular Weight |
366.29 g/mol |
IUPAC Name |
5-phenyl-2-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C16H13F3N4O3/c17-16(18,19)15-21-20-12(26-15)8-22-6-10-11(7-22)14(25)23(13(10)24)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
PXQNUBNPZBXAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1CC3=NN=C(O3)C(F)(F)F)C(=O)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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